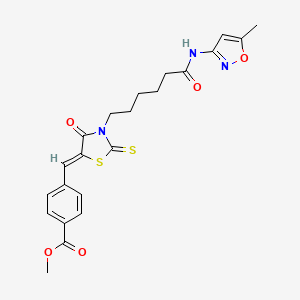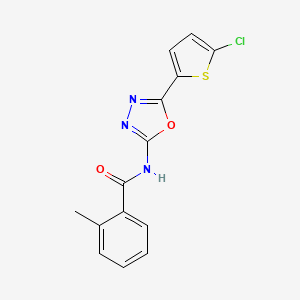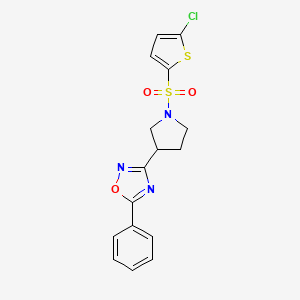![molecular formula C19H18N2O4S B2647315 2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate CAS No. 953000-98-1](/img/structure/B2647315.png)
2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate” is likely a complex organic molecule that contains a morpholine ring, a benzothiazole ring, and a methoxybenzoate moiety . Morpholine is a common moiety in many pharmaceuticals and agrochemicals . Benzothiazole is a heterocyclic aromatic compound that is often used in research for its potential biological activities . Methoxybenzoate is a benzoate ester obtained by the formal condensation of methanol with benzoic acid.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, a benzothiazole ring, and a methoxybenzoate moiety . The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the morpholine, benzothiazole, and methoxybenzoate groups . Each of these functional groups can participate in different types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could potentially increase the compound’s solubility in water . The benzothiazole ring might contribute to the compound’s aromaticity and stability .Scientific Research Applications
Crystal Structure Analysis
The compound's derivatives have been used in the study of crystal structure and molecular interactions. For instance, morpholinomethyl derivatives of thiadiazole compounds have been synthesized and analyzed using X-ray crystal structure, revealing significant intermolecular interactions that contribute to the formation of a supramolecular network (Banu et al., 2013).
Synthesis and Biological Evaluation
These derivatives have been synthesized and evaluated for various biological activities. For example, a derivative incorporating a morpholine moiety has been synthesized and shown to have a good molluscicidal effect, indicating potential applications in pest control (Duan et al., 2014). Similarly, derivatives of 1,3,4-thiadiazole compounds have been synthesized to investigate their biological activities, including antimicrobial properties and potential as anticancer agents (Gür et al., 2020).
Antitubercular Activity
Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles, including morpholine derivatives, have been screened for antitubercular activity. They have shown potential as antitubercular agents, highlighting the compound's relevance in developing new therapeutics (Badiger & Khazi, 2013).
Electrochemical Synthesis
The derivatives of 2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate have been used in electrochemical synthesis studies. For example, electrochemical methods have been employed for the synthesis of disulfides of 2-(benzo[d]thiazol)-2-ylamino-5-morpholinobenzene thiols, demonstrating the compound's utility in organic synthesis (Esmaili & Nematollahi, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-morpholin-4-yl-1,3-benzothiazol-6-yl) 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-23-14-4-2-13(3-5-14)18(22)25-15-6-7-16-17(12-15)26-19(20-16)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAXRCREWGTHGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2647236.png)
![[2-Tert-butyl-4-(4-chlorophenyl)sulfanyl-5-methylpyrazol-3-yl] 5-bromofuran-2-carboxylate](/img/structure/B2647237.png)

![2,5-diethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2647241.png)
![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-morpholino-2-oxoethyl)oxime](/img/structure/B2647243.png)
![N1-cyclohexyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2647244.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2647245.png)
![N-(4-bromo-2-methylphenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2647247.png)

![2-[(4-Aminophenyl)thio]-N-(3-methylphenyl)-propanamide](/img/structure/B2647249.png)



